2-Methyl-1-phenyl-1H-indole-3-carbonitrile
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Overview
Description
2-Methyl-1-phenyl-1H-indole-3-carbonitrile is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a phenyl group at the 1-position, a methyl group at the 2-position, and a carbonitrile group at the 3-position of the indole ring. The unique structure of this compound makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of phenylhydrazine with 2-methyl-3-oxobutanenitrile under acidic conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amino derivatives at the 3-position.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-Methyl-1-phenyl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The carbonitrile group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indole-3-carbonitrile
- 2-Phenyl-1H-indole-3-carbonitrile
- 3-Methyl-1-phenyl-1H-indole
Uniqueness
2-Methyl-1-phenyl-1H-indole-3-carbonitrile is unique due to the specific arrangement of its substituents. The presence of both a methyl group at the 2-position and a phenyl group at the 1-position, along with a carbonitrile group at the 3-position, imparts distinct chemical and biological properties. This unique structure can lead to different reactivity patterns and biological activities compared to other indole derivatives.
Properties
CAS No. |
922184-53-0 |
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Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-methyl-1-phenylindole-3-carbonitrile |
InChI |
InChI=1S/C16H12N2/c1-12-15(11-17)14-9-5-6-10-16(14)18(12)13-7-3-2-4-8-13/h2-10H,1H3 |
InChI Key |
PNBWKWPILIFOOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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